molecular formula C30H29Cl2N3O3 B12919173 3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide CAS No. 6857-22-3

3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B12919173
CAS No.: 6857-22-3
M. Wt: 550.5 g/mol
InChI Key: REDGOGFJNUUQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, chloro substituents, and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of chloro substituents and the formation of amide bonds. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: Researchers investigate its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide shares structural similarities with other compounds, such as:
    • 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-ethylbenzamide
    • 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-propylbenzamide

Uniqueness

The uniqueness of 3-((4-Chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-N-(2,6-diisopropylphenyl)-4-methylbenzamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

6857-22-3

Molecular Formula

C30H29Cl2N3O3

Molecular Weight

550.5 g/mol

IUPAC Name

3-[[4-chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C30H29Cl2N3O3/c1-16(2)22-10-7-11-23(17(3)4)26(22)34-28(36)19-13-12-18(5)24(14-19)33-27-25(32)29(37)35(30(27)38)21-9-6-8-20(31)15-21/h6-17,33H,1-5H3,(H,34,36)

InChI Key

REDGOGFJNUUQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)NC3=C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.